molecular formula C8H7FN2 B14018259 4-Amino-2-fluoro-6-methylbenzonitrile

4-Amino-2-fluoro-6-methylbenzonitrile

Cat. No.: B14018259
M. Wt: 150.15 g/mol
InChI Key: DXOKUNSUKQXASO-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-6-methylbenzonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a fluoro group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-6-methylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of the fluoro group.

    Methylation: Addition of the methyl group.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluoro-6-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino, fluoro, and methyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-2-fluoro-6-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds, while the fluoro group can participate in unique interactions due to its electronegativity. These interactions can influence the compound’s reactivity and binding affinity with various targets, making it useful in different applications.

Comparison with Similar Compounds

  • 2-Amino-4-fluoro-6-methylbenzonitrile
  • 2-Amino-6-fluorobenzonitrile
  • 4-Fluoro-2-methylbenzonitrile

Comparison: 4-Amino-2-fluoro-6-methylbenzonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical properties and reactivity

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

4-amino-2-fluoro-6-methylbenzonitrile

InChI

InChI=1S/C8H7FN2/c1-5-2-6(11)3-8(9)7(5)4-10/h2-3H,11H2,1H3

InChI Key

DXOKUNSUKQXASO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C#N)F)N

Origin of Product

United States

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